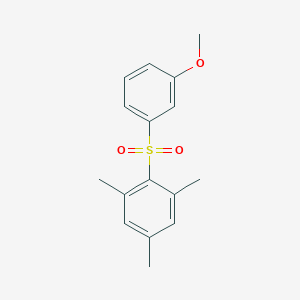
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene, also known as MTS, is a chemical compound that has been extensively used in scientific research. It has a molecular formula of C16H18O3S and a molecular weight of 298.38 g/mol. MTS is a versatile reagent that has found its application in a wide range of fields, including biochemistry, molecular biology, and neuroscience.
Wirkmechanismus
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene modifies thiol groups in proteins by reacting with the sulfur atom in the thiol group. This reaction results in the formation of a covalent bond between the 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene molecule and the protein. The modification of thiol groups can lead to changes in protein activity, structure, and function.
Biochemische Und Physiologische Effekte
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiol groups in ion channels, enzymes, and receptors. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has also been used to study the role of thiol groups in oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is its ability to selectively modify thiol groups in proteins. This allows researchers to study the role of specific thiol groups in protein function. However, 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has some limitations. It can react with other nucleophiles in addition to thiol groups, leading to non-specific modifications. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in scientific research. One direction is the development of new 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene derivatives that have improved selectivity and reduced toxicity. Another direction is the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in the study of protein-protein interactions. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene could be used to modify specific thiol groups in proteins that are involved in protein-protein interactions, allowing researchers to study the role of these interactions in protein function.
Synthesemethoden
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been extensively used in scientific research due to its ability to modify thiol groups in proteins. Thiol groups are important in protein function and structure, and their modification can lead to changes in protein activity. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is used to modify specific thiol groups in proteins, allowing researchers to study the role of these thiol groups in protein function.
Eigenschaften
CAS-Nummer |
21213-30-9 |
|---|---|
Produktname |
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
Molekularformel |
C16H18O3S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H18O3S/c1-11-8-12(2)16(13(3)9-11)20(17,18)15-7-5-6-14(10-15)19-4/h5-10H,1-4H3 |
InChI-Schlüssel |
MVTVBQAXTVEGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
Andere CAS-Nummern |
21213-30-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



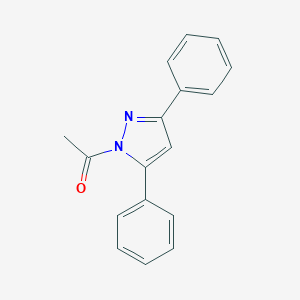
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
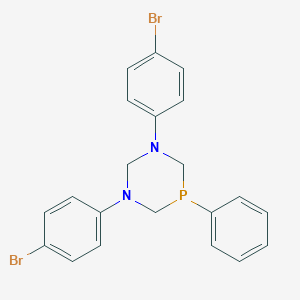
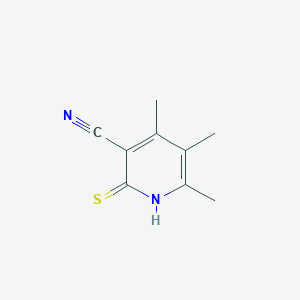
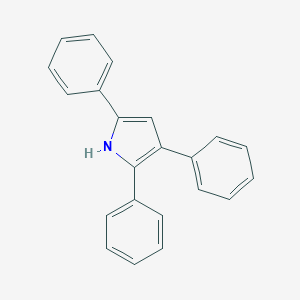
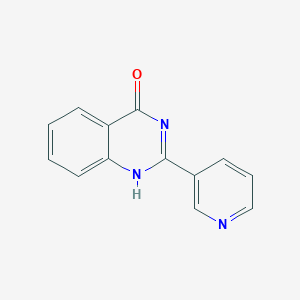
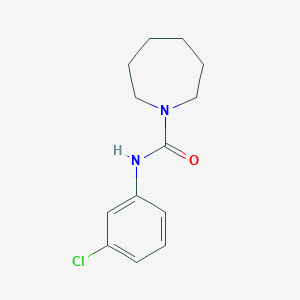
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
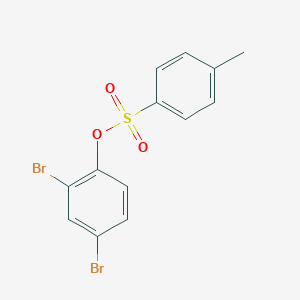
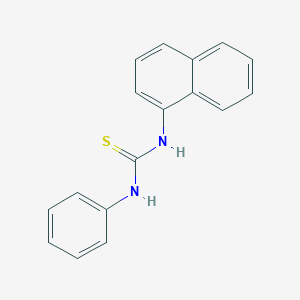
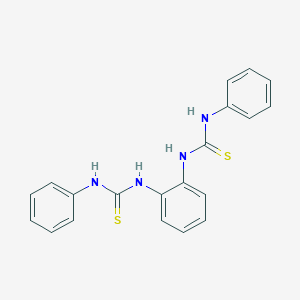
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)